2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde
Overview
Description
2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which include the presence of both difluoro and trifluoromethyl groups. These groups impart distinct electronic characteristics to the molecule, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where fluorine atoms replace other halogens or hydrogen atoms on the pyridine ring. This can be achieved using reagents such as sodium fluoride or potassium fluoride under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process often includes halogenation, followed by fluorination and subsequent functional group transformations to introduce the carbaldehyde group. Catalysts and specific reaction conditions are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid.
Reduction: Formation of 2,3-Difluoro-5-(trifluoromethyl)pyridine-4-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar structure but with chlorine atoms instead of fluorine.
2-Fluoro-3-(trifluoromethyl)pyridine: Contains a single fluorine atom on the pyridine ring.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative
Uniqueness
2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde is unique due to the combination of difluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These characteristics make it particularly valuable in applications requiring strong electron-withdrawing effects and specific molecular interactions .
Properties
IUPAC Name |
2,3-difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5NO/c8-5-3(2-14)4(7(10,11)12)1-13-6(5)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNIPMJLOLVFTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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